2-Hydroxy-6-methylquinoline-4-carboxylic acid
Overview
Description
“2-Hydroxy-6-methylquinoline-4-carboxylic acid” is a heterocyclic compound that belongs to the quinoline family1. It is characterized by its highly conjugated system of atoms1. The IUPAC name for this compound is 6-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid2. It has a molecular weight of 203.22.
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry3. Various synthesis protocols have been reported in the literature for the construction of this scaffold3. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold3. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound3.
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-6-methylquinoline-4-carboxylic acid” is represented by the formula C11H9NO32. The InChI code for this compound is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)2.
Chemical Reactions Analysis
The chemical reactions involving “2-Hydroxy-6-methylquinoline-4-carboxylic acid” are not explicitly mentioned in the search results. However, quinoline and its derivatives have been known to undergo various chemical reactions, including reductive elimination followed by dehydrative cyclo-condensation3.
Physical And Chemical Properties Analysis
“2-Hydroxy-6-methylquinoline-4-carboxylic acid” is a solid at room temperature2. It has a molecular weight of 203.22.
Scientific Research Applications
1. Formation of Hydrogen Bonded Supramolecular Frameworks
Studies have shown that 2-methylquinoline, a compound related to 2-hydroxy-6-methylquinoline-4-carboxylic acid, is significant in forming hydrogen-bonded supramolecular frameworks when combined with carboxylic acids. These structures are characterized by various hydrogen bonding interactions, playing a crucial role in the formation of 1D-3D frameworks (Jin et al., 2012).
2. Application in Photoluminescence and Semiconductor Properties
A complex containing 3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited notable solid-state photoluminescence, showing emissions in the blue region. This property is attributed to ligand-to-metal charge transfer, indicating potential applications in photoluminescent materials and semiconductors (Yi et al., 2019).
3. Role in Organic Synthesis
Compounds related to 2-hydroxy-6-methylquinoline-4-carboxylic acid are involved in various organic synthesis processes. For instance, quinoline derivatives have been synthesized for applications in drug discovery, such as in HIV integrase projects (Jentsch et al., 2018).
4. Formation of Phosphorescent Emissions
Certain phosphine copper(I) complexes bearing hydroxyquinoline carboxylic acid analogue ligands, related to 2-hydroxy-6-methylquinoline-4-carboxylic acid, have been synthesized and shown to exhibit extraordinary photophysical properties. This includes phosphorescent emissions, which could have applications in various fields including materials science (Małecki et al., 2015).
5. Potential Biological Activities
Derivatives of quinoline carboxylic acids have been explored for their biological activities. For example, certain compounds showed significant in vitro cytotoxic activity against cancer cell lines, hinting at potential applications in cancer therapy (Toan et al., 2020).
Safety And Hazards
Future Directions
The future directions of “2-Hydroxy-6-methylquinoline-4-carboxylic acid” are not explicitly mentioned in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, it is recommended to refer to specialized databases and request expert advice.
properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTJOPNRAHFOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353646 | |
Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-methylquinoline-4-carboxylic acid | |
CAS RN |
33274-47-4 | |
Record name | 2-hydroxy-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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